Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate
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Overview
Description
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. It is primarily used as an excipient in vaccines, aiding in the delivery of active ingredients to target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol. This is followed by the amidation of the resulting ester with 3-(dimethylamino)propylamine and octylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in the study of cell membrane dynamics and as a tool for gene delivery.
Medicine: It is an essential component in the formulation of vaccines, including COVID-19 vaccines, and in gene therapy for targeted drug delivery.
Mechanism of Action
The mechanism of action of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves its interaction with cell membranes. The compound facilitates the fusion of lipid nanoparticles with cell membranes, allowing for the efficient delivery of active ingredients into the cells. This process is mediated by the dimethylamino and octyl groups, which enhance the compound’s affinity for lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(hexyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(decyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(dodecyl)carbamoyl)nonadecanedioate
Uniqueness
Compared to similar compounds, Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate exhibits superior efficacy in gene delivery and vaccine formulation. Its unique combination of functional groups enhances its solubility and stability, making it a preferred choice in various applications .
Properties
Molecular Formula |
C57H112N2O5 |
---|---|
Molecular Weight |
905.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-octylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-8-13-18-21-30-37-48-59(49-38-47-58(6)7)57(62)54(43-33-26-22-24-28-35-45-55(60)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-29-36-46-56(61)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3 |
InChI Key |
NBQBJYAPIFCCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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